Continentalic acid

Description

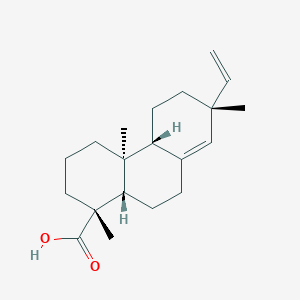

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-XIHRTOKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Continentalic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continentalic acid, a pimarane-type diterpene, has emerged as a promising natural product with a diverse range of pharmacological activities.[1] This technical guide provides an in-depth overview of its primary natural sources, detailed protocols for its isolation and purification, and a summary of its biological effects, with a focus on its anticancer, anti-inflammatory, and antidiabetic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Aralia genus, commonly known as spikenard. These herbaceous perennial plants are distributed across Asia and North America and have a long history of use in traditional medicine.[2]

Table 1: Primary Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Geographic Distribution |

| Aralia continentalis Kitag. | Araliaceae | Roots | East Asia (Korea, China, Japan)[2] |

| Aralia cachemirica Decne. | Araliaceae | Roots, Aerial parts (stems, leaves, twigs) | Kashmir Himalaya[3][4] |

| Aralia cordata Thunb. | Araliaceae | Roots | East Asia |

The roots of these plants are the most common source for the isolation of this compound, although it has also been detected in the aerial parts of Aralia cachemirica.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies and can be adapted based on the starting material and available equipment.

Extraction

The initial step involves the extraction of crude metabolites from the plant material. Both maceration and ultrasound-assisted extraction (UAE) have been shown to be effective.

Table 2: Optimized Extraction Conditions for this compound from Aralia continentalis Roots

| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ultrasound-Assisted Extraction | 100% Ethanol | 33 | 28 min | 1.0138 | |

| Maceration | 50% Ethanol | Room Temperature | 5 h | Highest yield (exact % not specified) |

Protocol 1: Ultrasound-Assisted Extraction (UAE)

-

Preparation of Plant Material: Air-dry the roots of Aralia continentalis and grind them into a fine powder.

-

Extraction: Mix the powdered plant material with 100% ethanol in a suitable vessel.

-

Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 28 minutes at a controlled temperature of 33°C.

-

Filtration and Concentration: After sonication, filter the mixture to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Protocol 2: Maceration

-

Preparation of Plant Material: Use unpulverized, dried roots of Aralia continentalis.

-

Extraction: Submerge 3.75 g of the roots in 300 mL of 50% ethanol.

-

Maceration: Allow the mixture to stand for 5 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude extract.

Fractionation and Purification

The crude extract is a complex mixture of compounds and requires further separation to isolate pure this compound. Column chromatography is a standard technique for this purpose.

Protocol 3: Column Chromatography

-

Preparation of the Column: Pack a glass column with silica gel as the stationary phase, using a suitable solvent such as n-hexane to create a slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2 n-hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Identification: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light or by staining with a suitable reagent. Fractions containing a compound with an Rf value corresponding to that of a this compound standard are pooled.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, the fractions obtained from column chromatography can be further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol and water (with or without a small amount of acid like acetic acid for better peak shape) can be employed. A common mobile phase is a mixture of methanol and 0.1% aqueous acetic acid.

-

Detection: Monitor the elution at a suitable wavelength, typically around 205-220 nm for diterpenoids.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: The purity of the isolated compound should be confirmed by analytical HPLC.

Crystallization

The final step in obtaining highly pure this compound is crystallization.

Protocol 5: Crystallization

-

Solvent Selection: Dissolve the purified this compound from the previous step in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).

-

Cooling: Slowly cool the solution to room temperature, and then in a refrigerator or ice bath to induce crystallization. Slow cooling promotes the formation of larger, more well-defined crystals.

-

Initiation of Crystallization (if necessary): If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any remaining impurities, and dry them under vacuum.

Biological and Pharmacological Activities

This compound has demonstrated a range of biological activities, making it a subject of interest for drug development.

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines, particularly B-cell lymphoma. Its mechanism of action involves the induction of apoptosis through the intrinsic pathway.

This compound triggers apoptosis by downregulating the expression of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. This leads to a disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates effector caspases like caspase-3 and -7, leading to the execution of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of Traditional Medicinal Uses, Geographical Distribution, Botanical Characterization, Phytochemistry, and Pharmacology of Aralia continentalis Kitag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Cytotoxicity of Methanol Extract from Aerial Parts of Aralia cachemirica and Purified this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pimaradienoic Acid: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaradienoic acid (PA), a diterpene belonging to the pimarane class, has emerged as a promising natural compound with a diverse range of biological activities. Extracted from various plant sources, PA has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known biological effects of pimaradienoic acid, with a focus on its anti-inflammatory, antimicrobial, and cytotoxic properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Anti-inflammatory Activity

Pimaradienoic acid exhibits significant anti-inflammatory properties, which have been demonstrated in various in vivo and in vitro models. Its mechanisms of action are multifaceted, targeting key inflammatory mediators and signaling cascades.

Inhibition of Inflammatory Mediators

Pimaradienoic acid has been shown to reduce the production of several key pro-inflammatory molecules. In a carrageenan-induced paw edema model in mice, oral administration of PA at a dose of 10 mg/kg significantly inhibited paw edema and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[1][2] Furthermore, PA treatment (10 mg/kg, p.o.) in a carrageenan-induced peritonitis model in mice led to a significant reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the peritoneal exudate.[2]

Signaling Pathway Modulation

The anti-inflammatory effects of pimaradienoic acid are attributed to its modulation of critical intracellular signaling pathways.

1. Inhibition of the NF-κB Pathway:

Pimaradienoic acid has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[3] In a carrageenan-induced inflammation model, treatment with PA (10 mg/kg, p.o.) resulted in a marked reduction of NF-κB activation in paw tissue.[4]

Inhibition of the NF-κB Signaling Pathway by Pimaradienoic Acid.

2. Activation of the NO/cGMP/PKG/K-ATP Channel Pathway:

The analgesic effects of pimaradienoic acid are linked to the activation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG)-ATP-sensitive potassium (K-ATP) channel signaling pathway. This pathway plays a crucial role in pain modulation.

Activation of the NO/cGMP/PKG/K-ATP Channel Pathway by Pimaradienoic Acid.

Quantitative Data: Anti-inflammatory and Analgesic Effects

| Biological Effect | Model | Treatment | Dosage | Result | Reference |

| Paw Edema Inhibition | Carrageenan-induced (mice) | Pimaradienoic Acid (p.o.) | 10 mg/kg | Significant reduction in paw edema | |

| Neutrophil Infiltration | Carrageenan-induced (mice) | Pimaradienoic Acid (p.o.) | 10 mg/kg | Significant inhibition of MPO activity | |

| Cytokine Production | Carrageenan-induced peritonitis (mice) | Pimaradienoic Acid (p.o.) | 10 mg/kg | Significant reduction of TNF-α and IL-1β | |

| NF-κB Activation | Carrageenan-induced inflammation (mice) | Pimaradienoic Acid (p.o.) | 10 mg/kg | Significant inhibition of NF-κB activation | |

| Analgesia | Acetic acid-induced writhing (mice) | Pimaradienoic Acid (p.o.) | 1, 3, and 10 mg/kg | Dose-dependent inhibition of writhing |

Antimicrobial Activity

Pimaradienoic acid has demonstrated notable activity against a range of Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 24 | |

| Staphylococcus albus | 24 | |

| Bacillus subtilis | 12 |

Cytotoxic and Anticancer Activity

Pimaradienoic acid has shown cytotoxic effects against certain cell lines, suggesting potential for anticancer applications.

Quantitative Data: Cytotoxicity

| Cell Line | Assay | Concentration | Effect | Reference |

| V79 (Chinese hamster lung fibroblasts) | Colony-forming | >5.0 µg/mL | Cytotoxic |

Experimental Protocols

Carrageenan-Induced Paw Edema

-

Animals: Male Swiss mice (25-30 g) are used.

-

Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.

-

Treatment: Pimaradienoic acid, suspended in a suitable vehicle (e.g., 2% DMSO in saline), is administered orally at the desired doses (e.g., 10 mg/kg) 30 minutes before the carrageenan injection.

-

Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the edema.

Myeloperoxidase (MPO) Activity Assay

-

Tissue Preparation: Paw tissue is collected at a specific time point after the inflammatory insult, weighed, and homogenized in ice-cold 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Sample Processing: The homogenate is centrifuged at 12,000 x g for 15 minutes at 4°C.

-

Assay: The supernatant is mixed with a solution containing o-dianisidine dihydrochloride and hydrogen peroxide. The change in absorbance is measured spectrophotometrically at 460 nm.

-

Quantification: MPO activity is expressed as units per milligram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.

Workflow for Myeloperoxidase (MPO) Activity Assay.

NF-κB p65 Activation ELISA

-

Cell Lysis: Cells are lysed using a specialized lysis buffer to extract nuclear proteins.

-

Plate Coating: A 96-well plate is coated with an antibody specific for the p65 subunit of NF-κB.

-

Sample Incubation: Nuclear extracts are added to the wells and incubated to allow the p65 to bind to the coated antibody.

-

Detection Antibody: A primary antibody specific for the activated form of p65 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of activated p65.

Nitric Oxide (NO) Determination (Griess Assay)

-

Sample Collection: Cell culture supernatants are collected.

-

Griess Reagent: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: The cell supernatant is mixed with the Griess reagent and incubated at room temperature for 10-15 minutes in the dark.

-

Measurement: The absorbance is measured at 540 nm.

-

Quantification: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

Workflow for Nitric Oxide Determination using the Griess Assay.

Conclusion

Pimaradienoic acid is a natural diterpene with a compelling profile of biological activities, most notably its anti-inflammatory and antimicrobial effects. Its ability to modulate key signaling pathways such as NF-κB and the NO/cGMP/PKG/K-ATP channel pathway underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic promise of pimaradienoic acid. Further studies are warranted to fully elucidate its anticancer and antiprotozoal potential and to establish a comprehensive safety and efficacy profile.

References

Continentalic Acid (CAS No. 19889-23-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Continentalic acid, a diterpenoid compound with the CAS number 19889-23-7, has emerged as a molecule of significant interest in pharmacological research. Isolated primarily from plants of the Aralia genus, it has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antidiabetic properties. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, supported by experimental data and detailed protocols.

Physicochemical Properties

This compound, also known as Pimaradienoic Acid, is a complex organic molecule with a distinct polycyclic structure. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 19889-23-7 | [1][2][3] |

| Molecular Formula | C₂₀H₃₀O₂ | [1][2] |

| Molecular Weight | 302.45 g/mol | |

| Synonyms | Pimaradienoic Acid | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (10 mM and 100 mg/mL) | |

| Storage | Store at -20°C, protected from light |

Biological Activities and Pharmacological Data

This compound exhibits a range of pharmacological effects, making it a promising candidate for further drug development. The following sections detail its primary biological activities, supported by quantitative data.

Antibacterial Activity

This compound has shown potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source(s) |

| Methicillin-Susceptible S. aureus (MSSA) | 8 µg/mL | |

| Methicillin-Resistant S. aureus (MRSA) | 8-16 µg/mL |

Anticancer Activity

The anticancer properties of this compound have been demonstrated in various cancer cell lines, primarily through the induction of apoptosis. It shows moderate cytotoxicity against several human cancer cell lines.

| Cell Line | Cancer Type | Activity | Source(s) |

| U-2932, OCI-LY1, Ramos (RA 1) | B cell lymphoma | Induces apoptosis at 200 µM | |

| A-549 | Lung Cancer | Moderate cytotoxicity | |

| THP-1 | Leukemia | Moderate cytotoxicity | |

| MCF-7 | Breast Cancer | Moderate cytotoxicity |

Antidiabetic Activity

In-vivo studies using alloxan-induced diabetic rat models have highlighted the antidiabetic potential of this compound. Administration of this compound (50 mg/kg) resulted in significant improvements in several metabolic parameters.

| Parameter | Effect of this compound (50 mg/kg) | Source(s) |

| Blood Glucose Level | Decreased | |

| Glycosylated Hemoglobin (HbA1c) | Decreased | |

| Triglycerides | Decreased | |

| Total Cholesterol | Decreased | |

| Low-Density Lipoprotein (LDL) | Decreased | |

| High-Density Lipoprotein (HDL) | Increased |

This compound's antidiabetic effects are mediated, in part, through the inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion.

Anti-inflammatory and Nephroprotective Activity

This compound has demonstrated anti-inflammatory and protective effects on the kidneys in a mouse model of E. coli- and LPS-induced renal injury. Its anti-inflammatory action is also linked to the inhibition of key signaling pathways.

Mechanisms of Action & Signaling Pathways

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

In cancer cells, this compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. It downregulates the expression of anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bcl-xL. This disruption of the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in programmed cell death.

Inhibition of Inflammatory Pathways

This compound's anti-inflammatory effects are attributed to its ability to suppress key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK pathway is a crucial regulator of cellular processes such as inflammation, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including p38, ERK1/2, and JNK.

The NF-κB pathway is a central mediator of the inflammatory response. This compound can inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's biological activities.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Workflow:

Detailed Steps:

-

Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.

-

Fixation: After the incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for at least 1 hour at 4°C.

-

Washing and Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Removal of Unbound Dye: Wash the plates multiple times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Solubilization: Air dry the plates and then solubilize the protein-bound dye by adding 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density (OD) at approximately 540 nm using a microplate reader. The absorbance is directly proportional to the cell number.

α-Amylase Inhibitory Assay

This assay measures the ability of this compound to inhibit the activity of α-amylase, an enzyme that breaks down starch.

Procedure:

-

Substrate Preparation: Prepare a starch solution (e.g., 1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9 with 6.7 mM NaCl).

-

Enzyme and Inhibitor Incubation: Pre-incubate a solution of α-amylase with different concentrations of this compound for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Add the starch solution to the enzyme-inhibitor mixture to start the reaction and incubate.

-

Reaction Termination: Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.

-

Color Development: Heat the mixture in a boiling water bath to allow for color development.

-

Absorbance Reading: After cooling to room temperature, measure the absorbance at 540 nm. The inhibitory activity is calculated by comparing the absorbance of the sample with that of a control without the inhibitor.

α-Glucosidase Inhibitory Assay

This assay determines the inhibitory effect of this compound on α-glucosidase, an enzyme involved in the breakdown of disaccharides.

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate a solution of α-glucosidase with various concentrations of this compound in a buffer (e.g., 50 mM phosphate buffer, pH 6.8) at a specific temperature (e.g., 5 minutes at 37°C).

-

Reaction Initiation: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction and incubate (e.g., 20 minutes at 37°C).

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M Na₂CO₃).

-

Absorbance Reading: Measure the absorbance of the liberated p-nitrophenol at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control.

Alloxan-Induced Diabetes Rat Model

This in-vivo model is used to study the antidiabetic effects of compounds like this compound.

Induction Protocol:

-

Animal Preparation: Wistar or Sprague-Dawley rats are typically used. The animals are fasted for a specific period (e.g., 24-36 hours) before induction to enhance the diabetogenic effect of alloxan.

-

Alloxan Administration: A freshly prepared solution of alloxan monohydrate in normal saline is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosage for i.p. injection is 150 mg/kg body weight.

-

Post-Induction Care: To prevent fatal hypoglycemia immediately after alloxan administration, rats are given access to a 5-10% glucose solution for the next 24 hours.

-

Confirmation of Diabetes: Diabetes is typically confirmed 72 hours after alloxan injection by measuring blood glucose levels. Rats with fasting blood glucose levels above a certain threshold (e.g., 200-300 mg/dL) are considered diabetic and are selected for the study.

-

Treatment with this compound: The diabetic rats are then treated with this compound (e.g., 50 mg/kg, orally) for a specified duration, during which various metabolic parameters are monitored.

Conclusion

This compound (CAS No. 19889-23-7) is a multifaceted natural compound with significant therapeutic potential. Its well-characterized physicochemical properties and diverse biological activities, including antibacterial, anticancer, antidiabetic, and anti-inflammatory effects, make it a compelling subject for further investigation. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways such as apoptosis, MAPK, and NF-κB, provides a solid foundation for its development as a novel therapeutic agent. The experimental protocols detailed in this guide offer a framework for researchers to further explore and validate the pharmacological properties of this promising molecule.

References

The Anti-Cancer Potential of Continentalic Acid: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Continentalic acid, a diterpene with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. We will delve into its effects on cancer cell signaling pathways, with a focus on apoptosis, and present available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Research indicates that this compound's primary anti-cancer activity stems from its ability to induce programmed cell death, or apoptosis, in cancer cells.[1] The evidence strongly points towards the activation of the intrinsic (or mitochondrial) pathway of apoptosis.

The proposed mechanism involves the following key steps:

-

Downregulation of Anti-Apoptotic Bcl-2 Family Proteins: this compound has been shown to repress the expression of pro-survival Bcl-2 family members, specifically Mcl-1 and Bcl-xL.[1] These proteins normally function to prevent apoptosis by inhibiting the pro-apoptotic proteins Bax and Bak.

-

Disruption of Mitochondrial Membrane Potential (MMP): By downregulating Mcl-1 and Bcl-xL, this compound treatment leads to a dissipation of the mitochondrial membrane potential. This is a critical event in the intrinsic apoptotic pathway, indicating mitochondrial dysfunction.

-

Activation of Effector Caspases: The loss of MMP leads to the release of pro-apoptotic factors from the mitochondria, which in turn activates the caspase cascade. Specifically, this compound treatment has been observed to increase the activity of effector caspases 3 and 7.[1]

-

Execution of Apoptosis: Activated caspases 3 and 7 are the executioners of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological and biochemical changes of programmed cell death.

A notable characteristic of this compound is its selectivity for cancer cells, with studies showing minimal cytotoxic effects on normal murine cells and tissues both in vitro and in vivo.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the bioactivity of this compound in cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| Ly1 | B-cell Lymphoma | Not explicitly stated, but effective at inducing apoptosis | 24 | MTS Assay | |

| U2932 | B-cell Lymphoma | Not explicitly stated, but effective at inducing apoptosis | 24 | Not specified | [1] |

| HepG2 | Liver Hepatocellular Carcinoma | Not explicitly stated, but shown to be cytotoxic | Not specified | MTT Assay |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. Data for this compound is limited in the public domain. Further studies are required to establish a comprehensive profile of its potency across a wider range of cancer types.

| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity | Incubation Time (h) | Reference |

| Ly1 | 200 µM this compound | ~2.5-fold | 24 | |

| U2932 | 200 µM this compound | ~2.5-fold | 24 |

Table 2: Effect of this compound on Caspase Activity. This data highlights the pro-apoptotic activity of this compound through the activation of key executioner caspases.

Signaling Pathway and Experimental Workflow Diagrams

References

A Technical Guide to the Anti-inflammatory Pathways of Continentalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Continentalic acid, a pimarane-type diterpenoid isolated from the roots of Aralia continentalis (Manchurian spikenard), is emerging as a potent anti-inflammatory agent. Traditionally, the plant has been used in folk medicine to treat inflammatory conditions such as rheumatism and arthritis[1][2]. This document provides a detailed technical overview of the molecular pathways through which this compound exerts its effects. By targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, this compound effectively suppresses the production of key inflammatory mediators.[3][4] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further investigation and drug development efforts.

Core Anti-Inflammatory Signaling Pathways

This compound's mechanism of action is centered on the inhibition of two principal signaling pathways that are critical to the inflammatory response: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

In a resting state, the NF-κB p65/p50 heterodimer is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals like Interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 dimer, allowing it to translocate into the nucleus. Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of a host of inflammatory genes.

Research demonstrates that this compound effectively disrupts this process. In IL-1β-stimulated human osteoarthritis (OA) chondrocytes, pretreatment with this compound significantly inhibits the translocation of the p65 subunit from the cytoplasm into the nucleus. This action effectively halts the NF-κB signaling cascade, leading to a marked reduction in the expression of its downstream targets, including IL-6, IL-8, COX-2, and iNOS.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another critical axis in inflammatory signaling. These kinases are activated via phosphorylation by upstream kinases in response to extracellular stimuli like IL-1β. Once activated, they phosphorylate various transcription factors and proteins, ultimately regulating the expression of inflammatory mediators.

Studies have shown that this compound significantly suppresses the IL-1β-induced phosphorylation of all three major MAPKs—p38, ERK1/2, and JNK—in human OA chondrocytes. By preventing the activation of these kinases, this compound provides an additional layer of anti-inflammatory control, complementing its effects on the NF-κB pathway and contributing to the reduced production of cytokines and enzymes like COX-2.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Rather Than Kaurenoic Acid Is Responsible for the Anti-Arthritic Activity of Manchurian Spikenard In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Rather Than Kaurenoic Acid Is Responsible for the Anti-Arthritic Activity of Manchurian Spikenard In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antidiabetic Potential of Aralia continentalis Extracts: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aralia continentalis Kitag., a perennial herbaceous plant belonging to the Araliaceae family, has been traditionally used in East Asian medicine for the treatment of various ailments, including diabetes mellitus. This technical guide provides a comprehensive overview of the scientific evidence supporting the antidiabetic potential of Aralia continentalis extracts. It delves into the key bioactive compounds, proposed mechanisms of action, and detailed experimental protocols for evaluating its efficacy. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic utility of Aralia continentalis in the management of diabetes and related metabolic disorders.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel and effective therapeutic strategies. Medicinal plants have long been a valuable source of lead compounds for drug discovery. Aralia continentalis, also known as "Duhwal" in Korean, has a rich history of use in traditional medicine for its anti-inflammatory and analgesic properties.[1] Modern pharmacological studies have begun to validate its traditional use for metabolic conditions, revealing significant antidiabetic activities.[1] This guide synthesizes the current scientific literature on the antidiabetic effects of Aralia continentalis extracts, focusing on its bioactive constituents, mechanisms of action, and relevant experimental data.

Bioactive Compounds

The therapeutic effects of Aralia continentalis are attributed to its diverse array of phytochemicals. The primary bioactive compounds identified include:

-

Diterpenoids and Triterpenoids: These are major constituents of Aralia species. Continentalic acid, a diterpenoid, has been specifically investigated for its antidiabetic properties.[2] Other triterpenoids, such as oleanolic acid glycosides, found in related Aralia species, have also demonstrated hypoglycemic activity.

-

Saponins: Aralia continentalis is rich in saponins, which are known for their various pharmacological activities, including immunomodulatory and anti-inflammatory effects that may be relevant to diabetes.[1]

-

Phenolic Compounds and Flavonoids: These compounds are known for their antioxidant properties, which can help mitigate the oxidative stress associated with diabetes.[1]

Mechanisms of Antidiabetic Action

The antidiabetic effects of Aralia continentalis extracts are multifaceted, involving several key mechanisms:

Inhibition of Carbohydrate Digesting Enzymes

Aralia continentalis extracts and their active compounds, such as this compound, have been shown to inhibit α-amylase and α-glucosidase. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, the extracts can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Enhancement of Glucose Uptake

Studies suggest that extracts from Aralia species can enhance glucose uptake in peripheral tissues, such as adipocytes and muscle cells. This is a crucial mechanism for improving insulin sensitivity and lowering blood glucose levels. While direct quantitative data for Aralia continentalis is still emerging, related species have shown the ability to increase glucose uptake by over 200% in 3T3-L1 adipocytes.

Modulation of Key Signaling Pathways

Aralia continentalis extracts appear to exert their antidiabetic effects by modulating critical intracellular signaling pathways involved in glucose and lipid metabolism.

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a key cellular energy sensor. Its activation leads to increased glucose uptake, fatty acid oxidation, and decreased gluconeogenesis. A triterpenoid saponin isolated from a related species, Aralia taibaiensis, has been shown to activate AMPK by decreasing intracellular ATP levels through the inhibition of mitochondrial respiration. This suggests a potential mechanism for the glucose-lowering effects of Aralia continentalis.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: PPARs are nuclear receptors that play a pivotal role in regulating lipid and glucose metabolism. Activation of PPARγ, in particular, is a key mechanism of action for the thiazolidinedione class of antidiabetic drugs. While direct evidence for Aralia continentalis is still being investigated, its active compounds, such as diterpenoids, are plausible candidates for modulating PPAR activity.

Quantitative Data

The following tables summarize the available quantitative data on the antidiabetic effects of Aralia continentalis and its active compounds.

Table 1: In Vivo Antidiabetic Effects of this compound in Alloxan-Induced Diabetic Rats

| Parameter | Diabetic Control | This compound (50 mg/kg) | Metformin |

| Blood Glucose (mg/dL) | Increased | Decreased (P < 0.001) | Decreased |

| Body Weight (g) | Decreased | Increased | Increased |

| Glycosylated Hemoglobin (%) | Increased | Decreased (P < 0.001) | Decreased |

| Triglycerides (mg/dL) | Increased | Decreased (P < 0.01) | Decreased |

| Total Cholesterol (mg/dL) | Increased | Decreased (P < 0.01) | Decreased |

| Low-Density Lipoprotein (mg/dL) | Increased | Decreased (P < 0.001) | Decreased |

| High-Density Lipoprotein (mg/dL) | Decreased | Increased (P < 0.05) | Increased |

Table 2: In Vitro Enzyme Inhibitory Activity

| Extract/Compound | Enzyme | IC50 Value | Reference |

| This compound | α-Amylase | Data not specified, but inhibition observed | |

| This compound | α-Glucosidase | Data not specified, but inhibition observed |

Note: Specific IC50 values for Aralia continentalis extracts are not yet widely published. Further research is needed to quantify the enzyme inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antidiabetic potential of Aralia continentalis extracts.

Plant Material and Extraction

-

Plant Material: The roots of Aralia continentalis are typically used. They should be collected, authenticated, and dried in the shade.

-

Extraction: The dried and powdered roots are extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet apparatus. The extract is then filtered and concentrated under reduced pressure to obtain the crude extract.

In Vitro Assays

-

Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.

-

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8).

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of the Aralia continentalis extract and a positive control (e.g., acarbose).

-

Incubate the plate at 37°C for 15 minutes.

-

Add the pNPG substrate to each well to initiate the reaction.

-

Incubate for another 15 minutes at 37°C.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

-

-

Enzyme and Substrate: Porcine pancreatic α-amylase and starch are used as the enzyme and substrate.

-

Procedure:

-

Prepare a solution of α-amylase in phosphate buffer (pH 6.9).

-

In test tubes, pre-incubate the enzyme solution with various concentrations of the Aralia continentalis extract and a positive control (e.g., acarbose) at 37°C for 10 minutes.

-

Add the starch solution to each tube and incubate for 15 minutes at 37°C.

-

Add dinitrosalicylic acid (DNS) color reagent and boil for 5 minutes.

-

After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm. The percentage of inhibition is calculated, and the IC50 value is determined.

-

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Glucose Uptake Measurement:

-

Differentiated adipocytes are serum-starved for 2-3 hours.

-

The cells are then treated with various concentrations of the Aralia continentalis extract, a positive control (e.g., insulin or metformin), or a vehicle control for a specified time.

-

Radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-deoxyglucose) is added to the cells, and they are incubated for a short period (e.g., 10 minutes).

-

The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

The cells are lysed, and the radioactivity is measured using a scintillation counter. The results are expressed as a percentage of the control.

-

In Vivo Studies

-

Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar or Sprague-Dawley) by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight).

-

Experimental Design:

-

After the induction of diabetes (confirmed by measuring fasting blood glucose levels), the rats are divided into several groups: normal control, diabetic control, positive control (e.g., metformin or glibenclamide), and treatment groups receiving different doses of the Aralia continentalis extract.

-

The extract is administered orally daily for a specified period (e.g., 21 days).

-

-

Parameters Measured:

-

Fasting blood glucose levels are monitored at regular intervals.

-

Body weight is recorded throughout the study.

-

At the end of the study, blood samples are collected for the analysis of biochemical parameters such as glycosylated hemoglobin (HbA1c), lipid profile (total cholesterol, triglycerides, HDL, LDL), and liver and kidney function tests.

-

Pancreatic and other tissues can be collected for histopathological examination.

-

Western Blot Analysis for AMPK Activation

-

Cell or Tissue Lysis: Cells (e.g., 3T3-L1 adipocytes or C2C12 myotubes) or tissue samples (e.g., skeletal muscle from treated animals) are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

-

Visualizations

Signaling Pathways

Caption: Proposed AMPK signaling pathway activation by Aralia continentalis bioactives.

Caption: Postulated PPARγ signaling pathway modulation by Aralia continentalis bioactives.

Experimental Workflow

Caption: General experimental workflow for investigating the antidiabetic potential of Aralia continentalis.

Conclusion and Future Directions

The available scientific evidence strongly suggests that Aralia continentalis extracts possess significant antidiabetic potential. The multifaceted mechanisms of action, including the inhibition of carbohydrate-digesting enzymes, enhancement of glucose uptake, and modulation of key metabolic signaling pathways like AMPK and PPAR, make it a promising candidate for the development of novel antidiabetic therapies.

However, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

Bioassay-guided fractionation to isolate and identify the most potent antidiabetic compounds from Aralia continentalis extracts.

-

Quantitative analysis to determine the specific IC50 values of the extracts and isolated compounds against α-glucosidase and α-amylase.

-

In-depth mechanistic studies to confirm the direct effects of Aralia continentalis components on PPAR and AMPK signaling pathways.

-

Preclinical and clinical trials to evaluate the safety and efficacy of standardized Aralia continentalis extracts in the management of type 2 diabetes.

This technical guide provides a solid foundation for researchers to build upon in their exploration of Aralia continentalis as a natural therapeutic agent for diabetes. The continued investigation of this promising medicinal plant could lead to the development of new and effective treatments for this global health challenge.

References

In-Depth Technical Guide: The Antibacterial Spectrum of Continentalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Continentalic acid, a pimarane-type diterpenoid isolated from plants of the Aralia genus, has demonstrated notable antibacterial properties, particularly against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antibacterial spectrum of this compound. It includes a detailed summary of its activity against various bacterial strains, elucidated mechanisms of action, and standardized experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development who are investigating novel antimicrobial agents.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been primarily characterized against Gram-positive bacteria, with significant efficacy observed against clinically relevant strains, including those with antibiotic resistance.

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for quantifying the antibacterial potency of a compound. The available data for this compound is summarized in the table below.

| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 8–16 | Not Reported |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 8–16 | Not Reported |

| Streptococcus mutans | - | 4 | Not Reported |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 4–8 | 4–16 |

| Enterococcus gallinarium | Vancomycin-Resistant (VRE) | 4–8 | 4–16 |

Data compiled from available scientific literature.[1] Further research is required to establish the activity of this compound against a broader range of Gram-negative bacteria and other pathogenic microorganisms.

Mechanism of Action

The antibacterial effect of this compound is primarily attributed to its interaction with and disruption of the bacterial cell membrane. As a lipophilic diterpenoid, it is capable of intercalating into the phospholipid bilayer of the cell membrane.[2] This insertion disrupts the membrane's structural integrity and function, leading to a cascade of events that ultimately result in bacterial cell death.

Transcriptome analysis of Streptococcus mutans treated with diterpenoids, including this compound, revealed significant modulation of genes involved in key cellular processes.[2][3] This suggests a multi-faceted mechanism of action that extends beyond simple membrane permeabilization.

Key Affected Pathways

-

Cell Membrane Synthesis: this compound interferes with the synthesis of new cell membrane components, which is critical for bacterial growth and division.

-

Cell Division: The compound has been shown to affect the expression of genes that regulate the process of bacterial cell division, leading to morphological abnormalities and inhibition of proliferation.

-

Carbohydrate Metabolism: Treatment with this compound alters the expression of genes involved in carbohydrate metabolism, impacting the bacterium's energy production and biosynthetic precursor supply.

The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for natural products.

Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for assessing the in vitro antibacterial activity of this compound.

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

Bacterial strains (e.g., ATCC reference strains)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

The workflow for the broth microdilution assay is depicted in the following diagram.

Caption: Workflow for MIC determination by broth microdilution.

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay, ensuring the final DMSO concentration does not exceed 1% (v/v) in the wells, as this may inhibit bacterial growth.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Broth Microdilution:

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the appropriate concentration of this compound solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

-

The final volume in each well should be 100 µL before adding the inoculum.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (CAMHB + inoculum, no this compound) and a sterility control well (CAMHB only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Conclusion and Future Directions

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, centered on cell membrane disruption and interference with essential cellular pathways, presents a promising avenue for the development of new antimicrobial agents.

Future research should focus on:

-

Expanding the evaluation of this compound's antibacterial spectrum to include a wider array of Gram-negative bacteria and fungal pathogens.

-

Conducting detailed mechanistic studies to fully elucidate the specific molecular targets and signaling pathways affected by the compound.

-

Performing in vivo efficacy and toxicity studies to assess its potential as a therapeutic agent.

-

Investigating potential synergistic effects when combined with existing antibiotics.

This technical guide provides a solid foundation for these future investigations and underscores the potential of this compound as a lead compound in the urgent search for novel antimicrobial drugs.

References

The Biosynthesis of Diterpenoids in Aralia Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of diterpenoid biosynthesis in plants of the Aralia genus, a group of significant interest in medicinal chemistry and drug development. While research has extensively focused on triterpenoid saponins in these species, this document consolidates the available knowledge on the less-explored but equally important diterpenoids. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Diterpenoids in Aralia

Diterpenoids are a class of C20 terpenoid compounds derived from geranylgeranyl pyrophosphate (GGPP). In Aralia species, the primary classes of diterpenoids that have been identified are of the ent-kaurane and ent-pimarane skeletons. These compounds have been isolated from various species, including Aralia cordata, Aralia continentalis, and Aralia melanocarpa. While the specific enzymatic pathways for diterpenoid biosynthesis in Aralia have not been fully elucidated, the general biosynthetic pathway for these compounds in plants is well-established. This guide will focus on the known diterpenoids isolated from Aralia and the putative biosynthetic pathways leading to their formation.

General Diterpenoid Biosynthetic Pathway

The biosynthesis of diterpenoids originates from the methylerythritol phosphate (MEP) pathway in plastids, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP).

The diversification of diterpenoid skeletons is primarily accomplished by a class of enzymes known as diterpene synthases (diTPSs). These enzymes catalyze the cyclization of GGPP into various cyclic intermediates. Further structural diversity is achieved through the action of cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other modifications to the diterpene backbone.

Putative Biosynthesis of ent-Kaurane and ent-Pimarane Diterpenoids in Aralia

Based on the diterpenoids isolated from Aralia species, the following generalized biosynthetic pathways can be proposed. It is important to note that the specific diTPSs and CYP450s from Aralia responsible for these steps have not yet been functionally characterized.

Pharmacological Profile of Continentalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Continentalic acid, a pimarane-type diterpenoid isolated from Aralia continentalis, has emerged as a promising natural compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of its core pharmacological activities, including its anti-inflammatory, anti-arthritic, anticancer, and antidiabetic properties. The document details the underlying mechanisms of action, presents quantitative data from various in vitro and in vivo studies, and outlines the experimental protocols used to elucidate its biological effects. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of its molecular interactions and the methodologies employed in its evaluation.

Introduction

This compound is a key bioactive constituent of Aralia continentalis, a plant traditionally used in Korean medicine to treat pain and inflammation. It is a diterpenoid compound that has garnered significant scientific interest for its potential therapeutic applications. This guide synthesizes the current knowledge on the pharmacological profile of this compound, with a focus on its molecular mechanisms and quantitative assessment of its biological activities.

Anti-inflammatory and Anti-arthritic Activities

This compound has demonstrated significant anti-inflammatory and anti-arthritic effects, positioning it as a potential therapeutic agent for inflammatory conditions such as osteoarthritis.

Mechanism of Action

The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate key inflammatory signaling pathways. In interleukin-1β (IL-1β)-stimulated human osteoarthritis chondrocytes, this compound has been shown to inhibit the nuclear translocation of the NF-κB/p65 subunit. Furthermore, it significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. By inhibiting these pathways, this compound effectively downregulates the expression of various pro-inflammatory mediators and matrix-degrading enzymes.

Specifically, it has been observed to inhibit the production of:

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Matrix metalloproteinase-13 (MMP-13)

-

Cyclooxygenase-2 (COX-2)

-

Prostaglandin E2 (PGE2)

digraph "Continentalic_Acid_Anti_Inflammatory_Pathway" {

graph [fontname="sans-serif", rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="sans-serif", fontcolor="#202124"];

edge [fontname="sans-serif", color="#5F6368"];

// Nodes

IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"];

IL1R [label="IL-1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"];

MAPK_p [label="MAPK \n(ERK, JNK, p38)\nPhosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

NFkB_p [label="NF-κB/p65 \nNuclear Translocation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inflammatory_Mediators [label="Pro-inflammatory Mediators & \nMatrix-degrading Enzymes\n(IL-6, IL-8, MMP-13, COX-2, PGE2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Continentalic_Acid [label="this compound", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

IL1b -> IL1R [label="Binds to"];

IL1R -> MAPK_p [label="Activates"];

IL1R -> NFkB_p [label="Activates"];

MAPK_p -> Inflammatory_Mediators [label="Induces Expression"];

NFkB_p -> Inflammatory_Mediators [label="Induces Expression"];

Continentalic_Acid -> MAPK_p [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

Continentalic_Acid -> NFkB_p [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

}

Figure 2: Apoptotic signaling pathway of this compound.

Quantitative Data: Anticancer Activity

Cell Line Cancer Type Parameter Value Reference Ly1 Human B-cell lymphoma IC50 121.9 µM U2932 Human B-cell lymphoma IC50 130.5 µM Ramos Human B-cell lymphoma IC50 139.8 µM

Antidiabetic Potential

Preliminary studies suggest that this compound may possess antidiabetic properties.

Mechanism of Action

In silico docking studies have indicated that this compound exhibits binding affinities against various targets relevant to diabetes. In vitro assays have demonstrated its ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. In an alloxan-induced diabetic rat model, administration of this compound (50 mg/kg) led to a decrease in blood glucose levels and improvements in other metabolic parameters. These effects are thought to be mediated through a combination of enzyme inhibition, anti-hyperlipidemic, hepatoprotective, antioxidant, and anti-inflammatory pathways.

Quantitative Data: Antidiabetic Activity

Assay Parameter Result Reference α-Amylase Inhibition In vitro enzyme assay Inhibition observed α-Glucosidase Inhibition In vitro enzyme assay Inhibition observed Blood Glucose Alloxan-induced diabetic rats Decreased

Pharmacokinetic Profile

Currently, there is a lack of specific pharmacokinetic data for this compound. However, studies on related pimarane diterpenes suggest that these compounds can be absorbed orally and undergo metabolism, primarily through glucuronidation. The bioavailability of diterpenoids can be influenced by factors such as their lipophilicity and susceptibility to efflux transporters. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability Assay (MTS Assay)

Figure 3: Workflow for MTS cell viability assay.

-

Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours).

-

MTS Reagent Addition: Add MTS reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Western Blot for MAPK Phosphorylation

Figure 4: Western blot workflow for MAPK phosphorylation.

-

Protein Extraction: Lyse cells treated with or without this compound and a stimulant (e.g., IL-1β) and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-ERK, p-JNK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

NF-κB Nuclear Translocation Assay (Immunocytochemistry)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound followed by stimulation with an NF-κB activator (e.g., IL-1β).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific binding sites with a blocking solution.

-

Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Imaging: Visualize the localization of NF-κB p65 using a fluorescence microscope.

Caspase-3/7 Activity Assay

-

Cell Lysis: Lyse cells treated with this compound to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase-3/7 substrate to the cell lysate.

-

Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The signal is proportional to the caspase-3/7 activity.

Conclusion

This compound exhibits a compelling pharmacological profile with significant anti-inflammatory, anti-arthritic, and anticancer activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPKs, and the induction of apoptosis through the intrinsic pathway. While preliminary data also suggest antidiabetic potential, further research is needed to fully elucidate its efficacy and mechanism in this context. A significant knowledge gap remains regarding its pharmacokinetic properties, which is a critical area for future investigation to support its development as a potential therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

Continentalic Acid: A Technical Guide to Solubility and Stability for Drug Development

Abstract: Continentalic acid, a pimarane diterpene naturally occurring in Aralia continentalis, has garnered significant interest for its therapeutic potential, demonstrating anti-inflammatory, anti-arthritic, antibacterial, and anticancer properties[1][2][3][4]. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation and development. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound, also known as ent-pimara-8(14),15-diene-19-oic acid, is a diterpenoid with the following characteristics:

| Property | Value | Reference |

| CAS Number | 19889-23-7 | [2] |

| Molecular Formula | C₂₀H₃₀O₂ | |

| Molecular Weight | 302.45 g/mol | |

| Appearance | White to off-white solid | |

| Synonyms | Pimaradienoic Acid |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, being a lipophilic carboxylic acid, exhibits poor aqueous solubility, necessitating detailed characterization.

Solubility in Common Solvents

Quantitative data from vendor technical sheets and scientific literature indicate good solubility in polar aprotic solvents.

| Solvent | Solubility | Method | Notes |

| DMSO | 100 mg/mL (330.63 mM) | Vendor Data | Ultrasonic assistance may be required. |

| DMSO | 10 mM (approx. 3.02 mg/mL) | Vendor Data | |

| Chloroform | Soluble | Vendor Data | Quantitative limit not specified. |

| Dichloromethane | Soluble | Vendor Data | Quantitative limit not specified. |

| Ethyl Acetate | Soluble | Vendor Data | Quantitative limit not specified. |

| Acetone | Soluble | Vendor Data | Quantitative limit not specified. |

Aqueous and pH-Dependent Solubility (Illustrative Data)

As a weakly acidic compound, the aqueous solubility of this compound is expected to be highly dependent on pH. The intrinsic solubility (S₀) in its neutral form is low, but solubility increases significantly as the pH rises above its acid dissociation constant (pKa), leading to the formation of the more soluble anionic salt.

Note: The following data are illustrative, based on typical profiles for weakly acidic drugs, as specific experimental values for this compound were not found in the cited literature. The protocol for generating such data is provided in Section 4.1.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | < 1.0 |

| Acetate Buffer | 4.5 | 25 | 5.5 |

| Phosphate Buffer | 6.8 | 25 | 150.2 |

| Phosphate Buffer | 7.4 | 25 | 680.5 |

| Purified Water | ~7.0 | 25 | ~200 |

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients. The primary degradation pathways for similar natural products often involve hydrolysis, oxidation, and photolysis.

Solid-State and Solution Stability

Vendor-supplied information indicates that this compound requires protection from light and is sensitive to temperature over long-term storage.

| Format | Storage Condition | Duration | Notes | Reference |

| Solid | 4°C, protected from light | Up to 24 months | Store in a well-sealed container. | |

| DMSO Stock Solution | -20°C, protected from light | Up to 1 month | Use of freshly opened DMSO is recommended. | |

| DMSO Stock Solution | -80°C, protected from light | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

Forced Degradation Studies (Illustrative Data)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Note: The following data are illustrative examples of results from a forced degradation study as outlined in Section 4.2. The percentages represent the degradation of the parent compound.

| Stress Condition | Reagent / Condition | Time | Degradation (%) | Key Degradants Observed |

| Acid Hydrolysis | 0.1 N HCl | 8h at 60°C | ~5% | Isomerization products |

| Base Hydrolysis | 0.1 N NaOH | 4h at 60°C | ~15% | Hydrolyzed products |

| Oxidation | 3% H₂O₂ | 24h at RT | ~12% | Oxidation of double bonds |

| Thermal | 80°C (Solid State) | 48h | ~3% | Minor unspecified products |

| Photolytic | ICH Option 1 (Solid) | 7 days | ~8% | Photodegradation adducts |

Experimental Protocols

Detailed and reproducible methodologies are critical for assessing the physicochemical properties of drug candidates.

Protocol for Thermodynamic Solubility Determination

This protocol details the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a defined volume (e.g., 2 mL) of the test medium (e.g., purified water, buffers of varying pH) in triplicate glass vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After agitation, allow the suspensions to stand at the test temperature for 1 hour. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.

-

Quantification: Accurately dilute the filtered sample into the mobile phase of a pre-validated HPLC-UV analytical method. Determine the concentration of this compound against a standard calibration curve. The solubility is reported in units such as mg/mL or µg/mL.

Protocol for Forced Degradation Study

This protocol follows ICH Q1A(R2) guidelines to identify degradation pathways and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the API.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Application of Stress:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Withdraw and neutralize samples with an equivalent amount of acid at set intervals.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction and sample at appropriate times.

-

Thermal Degradation: Store solid this compound in a temperature-controlled oven at 80°C. For solution-state thermal stress, heat the stock solution at 80°C. Sample periodically.

-

Photostability: Expose solid powder and solution samples to a light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). Keep control samples protected from light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors. The method must be able to separate the intact drug from all process impurities and degradation products.

-